molecular formula C16H15F3N6O2 B3798613 2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide

Cat. No.: B3798613
M. Wt: 380.32 g/mol
InChI Key: UTAQRXJAHNPKOJ-UHFFFAOYSA-N
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Description

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide typically involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The pyrazole and triazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is unique due to its combination of a trifluoromethyl group, pyrazole ring, and triazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2/c1-24-20-7-14(23-24)22-15(26)9-25-8-11(6-21-25)10-3-4-13(27-2)12(5-10)16(17,18)19/h3-8H,9H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQRXJAHNPKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)NC(=O)CN2C=C(C=N2)C3=CC(=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide

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